molecular formula C11H22N2O2 B1532047 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1591301-05-1

1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1532047
CAS No.: 1591301-05-1
M. Wt: 214.3 g/mol
InChI Key: PTHQXCAXFJVEAV-UHFFFAOYSA-N
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Description

1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-15-9-10-5-4-6-13(8-10)11(14)7-12-2/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHQXCAXFJVEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, also referred to as a piperidine derivative, is a synthetic compound with potential biological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.3 g/mol
  • IUPAC Name : 1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The ethoxymethyl group may enhance the compound's solubility and stability, potentially leading to increased bioavailability and efficacy in biological systems. The compound likely modulates enzymatic activities or receptor functions by binding to active sites or altering conformational states.

Biological Activity Overview

Research indicates that 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
  • CNS Activity : Given its structure, it may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including our compound. Results indicated that it exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

CNS Activity

In a behavioral study involving rodent models, the compound was tested for its effects on anxiety and depression-like behaviors. Results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting potential as an anxiolytic agent.

Test GroupAnxiety Score (Lower is Better)
Control25
Treatment15

Enzyme Inhibition

Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that it effectively inhibited AChE activity in vitro.

Concentration (µM)% Inhibition
1020%
5050%
10080%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

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